3-bromo-N-cyclohexylpropanamide

Description

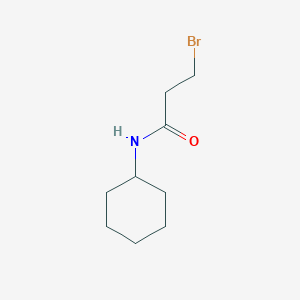

3-Bromo-N-cyclohexylpropanamide (CAS: 33257-32-8) is an organobromine compound with the molecular formula C₉H₁₆BrNO and a molecular weight of 234.13 g/mol. Structurally, it consists of a propanamide backbone substituted with a bromine atom at the third carbon and a cyclohexyl group attached to the nitrogen atom. Its bromine atom and amide functionality make it reactive in nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-N-cyclohexylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGXHKYNXZVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexylpropanamide typically involves the bromination of N-cyclohexylpropanamide. One common method is the reaction of N-cyclohexylpropanamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclohexylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form N-cyclohexylpropanamide by using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) in solvents such as ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

Substitution: Formation of N-cyclohexylpropanamide derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of N-cyclohexylpropanamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Bromo-N-cyclohexylpropanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom can play a crucial role in the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexyl/Aryl Substitutions

The following table summarizes key structural analogs of 3-bromo-N-cyclohexylpropanamide, highlighting variations in substituents and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 33257-32-8 | C₉H₁₆BrNO | 234.13 | Bromine at C3, cyclohexyl on amide N |

| N-(3-Bromophenyl)-3-cyclohexylpropanamide | 353767-77-8 | C₁₅H₂₀BrNO | 310.23 | Bromophenyl group replaces cyclohexyl |

| 3-Bromo-N-(3-methylphenyl)propanamide | Not provided | C₁₀H₁₂BrNO | 242.11 | Methylphenyl substituent, bromine at C3 |

| N-(4-Bromocyclohexyl)propanamide | 1503299-34-0 | C₉H₁₆BrNO | 234.13 | Bromine on cyclohexyl ring, amide at C1 |

| 1-(1-Azepanyl)-2-bromo-1-propanone | 131580-51-3 | C₉H₁₆BrNO | 234.13 | Azepanyl ring, ketone instead of amide |

Key Observations :

- Substituent Effects : Replacing the cyclohexyl group with aromatic rings (e.g., bromophenyl in CAS 353767-77-8) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

- Positional Isomerism: In N-(4-bromocyclohexyl)propanamide (CAS 1503299-34-0), bromine is located on the cyclohexyl ring rather than the propanamide chain.

- Functional Group Variations : The azepanyl-containing analog (CAS 131580-51-3) replaces the amide with a ketone, reducing hydrogen-bonding capacity and altering metabolic stability .

Bromine Position and Reactivity

The position of the bromine atom significantly impacts reactivity:

- This compound : Bromine at the terminal carbon facilitates nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.

- N-(3-Bromophenyl)-3-cyclohexylpropanamide : Bromine on the aromatic ring enables electrophilic aromatic substitution or transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) .

Spectral and Analytical Data

- Mass Spectrometry : this compound exhibits a molecular ion peak at m/z 234.1, consistent with its molecular weight. Fragmentation patterns show cleavage at the amide bond (e.g., loss of BrCH₂CH₂CO, m/z 139) .

- NMR : The cyclohexyl group in this compound shows characteristic upfield signals (δ 1.0–2.0 ppm for cyclohexyl protons), whereas aromatic analogs (e.g., N-(3-bromophenyl)-3-cyclohexylpropanamide) display downfield aromatic protons (δ 7.0–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.